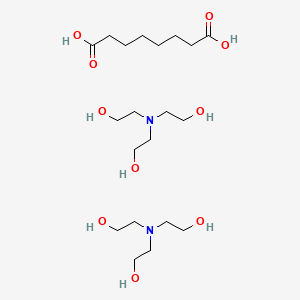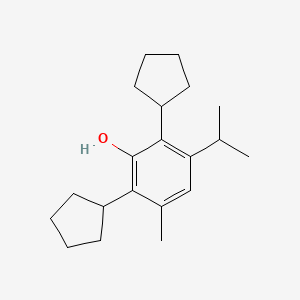
2,6-Dicyclopentyl-5-isopropyl-m-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dicyclopentyl-5-isopropyl-m-cresol is a chemical compound with the molecular formula C20H30O and a molecular weight of 286.4516 g/mol . It is also known by its IUPAC name, 2,6-dicyclopentyl-3-methyl-5-propan-2-ylphenol . This compound is characterized by its unique structure, which includes two cyclopentyl groups and an isopropyl group attached to a cresol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dicyclopentyl-5-isopropyl-m-cresol typically involves the alkylation of m-cresol with cyclopentyl and isopropyl groups. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the m-cresol, followed by the addition of cyclopentyl bromide and isopropyl bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar alkylation reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Dicyclopentyl-5-isopropyl-m-cresol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,6-Dicyclopentyl-5-isopropyl-m-cresol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dicyclopentyl-5-isopropyl-m-cresol involves its interaction with biological membranes and enzymes. The phenolic group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the compound’s hydrophobic cyclopentyl and isopropyl groups allow it to integrate into lipid bilayers, potentially disrupting membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dicyclopentyl-m-cresol
- 2,4-Dicyclopentyl-6-isopropyl-m-cresol
- 2,5,6-Triisopropyl-m-cresol
Uniqueness
2,6-Dicyclopentyl-5-isopropyl-m-cresol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both cyclopentyl and isopropyl groups enhances its hydrophobicity and stability compared to other cresol derivatives .
Properties
CAS No. |
94022-23-8 |
|---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
2,6-dicyclopentyl-3-methyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C20H30O/c1-13(2)17-12-14(3)18(15-8-4-5-9-15)20(21)19(17)16-10-6-7-11-16/h12-13,15-16,21H,4-11H2,1-3H3 |
InChI Key |
QNMJHIXIZILZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C2CCCC2)O)C3CCCC3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



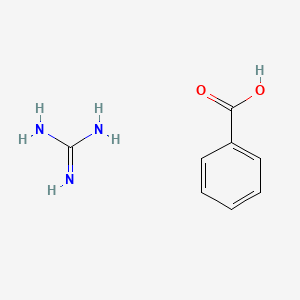
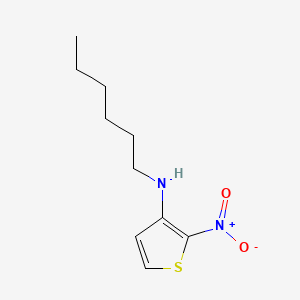


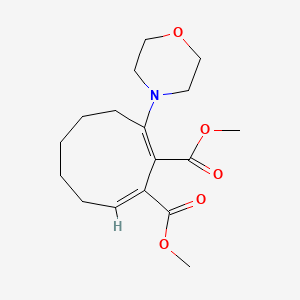
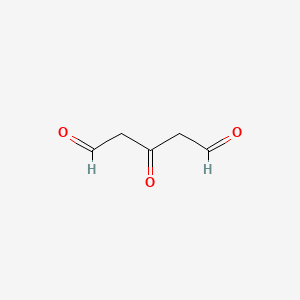
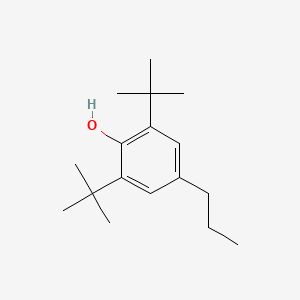
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
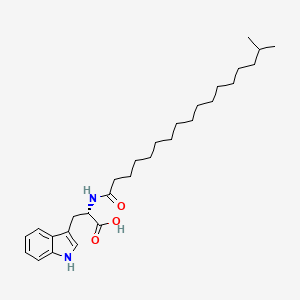
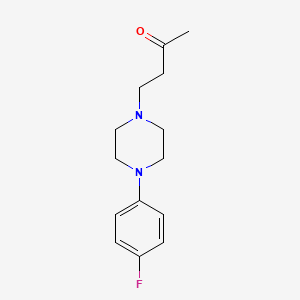
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)

